5-(3-Chloro-1-benzothiophen-2-yl)-3-(4-methylphenyl)-1,2,4-oxadiazole
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Overview
Description
5-(3-Chloro-1-benzothiophen-2-yl)-3-(4-methylphenyl)-1,2,4-oxadiazole is a heterocyclic compound that contains a benzothiophene moiety, a chlorinated phenyl ring, and an oxadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Chloro-1-benzothiophen-2-yl)-3-(4-methylphenyl)-1,2,4-oxadiazole typically involves the following steps:
Formation of Benzothiophene Core: The benzothiophene core can be synthesized through cyclization reactions involving thiophenes and appropriate substituents.
Oxadiazole Ring Formation: The oxadiazole ring can be formed through cyclization reactions involving hydrazides and carboxylic acids or their derivatives under dehydrating conditions.
Industrial Production Methods
Industrial production methods may involve optimizing the reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and solvent systems that facilitate the desired transformations.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom in the benzothiophene ring.
Reduction: Reduction reactions could target the oxadiazole ring or the chlorinated phenyl ring.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at various positions on the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like halogens, nucleophiles, or electrophiles under appropriate conditions.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups.
Scientific Research Applications
Chemistry
Catalysis: The compound could be used as a ligand in catalytic reactions.
Organic Synthesis: It may serve as an intermediate in the synthesis of more complex molecules.
Biology
Medicine
Therapeutics: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry
Materials Science: Used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).
Mechanism of Action
The mechanism of action of 5-(3-Chloro-1-benzothiophen-2-yl)-3-(4-methylphenyl)-1,2,4-oxadiazole would depend on its specific application. For example, in a biological context, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Similar Compounds
5-(2-Benzothiophenyl)-1,2,4-oxadiazole: Lacks the chlorine and methyl substituents.
3-(4-Methylphenyl)-1,2,4-oxadiazole: Lacks the benzothiophene moiety.
5-(3-Chlorophenyl)-1,2,4-oxadiazole: Lacks the benzothiophene and methyl substituents.
Properties
Molecular Formula |
C17H11ClN2OS |
---|---|
Molecular Weight |
326.8 g/mol |
IUPAC Name |
5-(3-chloro-1-benzothiophen-2-yl)-3-(4-methylphenyl)-1,2,4-oxadiazole |
InChI |
InChI=1S/C17H11ClN2OS/c1-10-6-8-11(9-7-10)16-19-17(21-20-16)15-14(18)12-4-2-3-5-13(12)22-15/h2-9H,1H3 |
InChI Key |
VTRKITAINRBHOW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=N2)C3=C(C4=CC=CC=C4S3)Cl |
Origin of Product |
United States |
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